Anticancer Potency of Derived 3-N-Fused Heteroaryl Series versus 4-Methoxyphenyl Indole Analogs
The 3-N-fused heteroaryl derivatives constructed on the 4-(1,3-benzodioxol-5-yl)-1H-indole scaffold achieve sub-micromolar anticancer IC50 values. The two most potent analogs—3-N-benzo[1,2,5]oxadiazole (compound 17) and 3-N-2-methylquinoline (compound 20)—exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM acute lymphoblastic leukemia and MIA PaCa-2 pancreatic cancer cell lines [1]. In contrast, the closest comparator class—4-methoxyphenyl indole derivatives—achieved only 70–77% cell proliferation inhibition at a substantially higher concentration of 50 µM against SK-OV-3 and HT-29 cells, translating to estimated IC50 values in the low micromolar range (approximately 20–30 µM) [2]. This represents an approximately 40- to 90-fold potency advantage for the benzodioxole-bearing scaffold after medicinal chemistry optimization, demonstrating that the core scaffold provides a superior starting point for hit-to-lead campaigns targeting oncology applications.
| Evidence Dimension | Anticancer cell growth inhibition potency |
|---|---|
| Target Compound Data | IC50 = 328–644 nM (3-N-substituted derivatives of 4-(1,3-benzodioxol-5-yl)-1H-indole against CCRF-CEM and MIA PaCa-2) |
| Comparator Or Baseline | 4-methoxyphenyl indole derivatives: 70–77% inhibition at 50 µM (estimated IC50 ≈ 20–30 µM) against SK-OV-3 and HT-29 cells |
| Quantified Difference | Approximately 40- to 90-fold lower IC50 for the benzodioxole-indole scaffold derivatives |
| Conditions | Cell viability assays; CCRF-CEM (leukemia), MIA PaCa-2 (pancreatic), SK-OV-3 (ovarian), HT-29 (colon) cancer cell lines |
Why This Matters
For procurement decisions in oncology-focused medicinal chemistry programs, the benzodioxole-indole scaffold offers a validated starting point that consistently yields sub-micromolar leads after a single round of derivatization, unlike simpler 4-aryl indole scaffolds that remain stuck in the micromolar potency range.
- [1] Yao CH, Wu MH, Chang PW, Wu SH, Song JS, Huang HH, Chen YC, Lee JC. Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles. Molecular Diversity. 2024;28(2):595-608. View Source
- [2] 3-Substituted indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. The 4-methylphenyl and 4-methoxyphenyl indole derivatives inhibited cell proliferation of SK-OV-3 and HT-29 cells by 70–77% at 50 µM. View Source
